molecular formula C15H16O4 B14060890 Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate

Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate

Cat. No.: B14060890
M. Wt: 260.28 g/mol
InChI Key: FODIETYZKPTQFR-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is a complex organic compound with a unique structure that includes a hexahydrobenzoannulene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate typically involves multiple steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction may require the use of a base such as sodium hydroxide to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-2-phenylacetate: Similar in structure but with a phenyl group instead of the hexahydrobenzoannulene ring.

  • Methyl 2-oxo-2-(5-oxo-5,6,7,8-tetrahydrobenzo8annulen-6-yl)acetate : A related compound with a slightly different ring structure.

Uniqueness

Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

methyl 2-oxo-2-(5-oxo-7,8,9,10-tetrahydro-6H-benzo[8]annulen-6-yl)acetate

InChI

InChI=1S/C15H16O4/c1-19-15(18)14(17)12-9-5-3-7-10-6-2-4-8-11(10)13(12)16/h2,4,6,8,12H,3,5,7,9H2,1H3

InChI Key

FODIETYZKPTQFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1CCCCC2=CC=CC=C2C1=O

Origin of Product

United States

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